molecular formula C14H18BrNO4 B1273122 (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 261165-06-4

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Katalognummer: B1273122
CAS-Nummer: 261165-06-4
Molekulargewicht: 344.2 g/mol
InChI-Schlüssel: ZAMLGGRVTAXBHI-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and tert-butyl carbamate.

    Formation of the Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate to form an intermediate compound.

    Reduction and Protection: The intermediate is then reduced, and the amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Oxidation

  • Amino Group Oxidation: The Boc-protected amino group can undergo oxidation to form imines or nitriles. This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Bromine Substitution: The para-bromine atom is susceptible to nucleophilic aromatic substitution, facilitated by activating groups on the phenyl ring. This reaction allows replacement of Br with hydroxyl, amino, or alkyl groups.

Reduction

  • Bromine Reduction: The bromine atom can be reduced to form the corresponding phenylalanine derivative. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution

  • Boc Deprotection: The tert-butoxycarbonyl group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or methanesulfonic acid) to expose the free amine for further reactions .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsOutcomeCitation
OxidationKMnO₄, H₂O₂, acidicImines/Nitriles
ReductionNaBH₄, LiAlH₄Phenylalanine derivative
SubstitutionNaOH, NH₃, H₂OHydroxyl/amino/alkyl substitution
Boc DeprotectionTFA, CH₃SO₃HFree amine exposure

Key Reaction Mechanisms

  • Nucleophilic Substitution: The bromine atom on the para-bromophenyl ring acts as a leaving group in reactions with nucleophiles (e.g., NH₃, OH⁻). The substitution follows an aromatic electrophilic mechanism, facilitated by electron-withdrawing groups.

Thermodynamic and Kinetic Data

PropertyValueCitation
Melting Point143.8 °C
Molecular Weight344.20 g/mol
SolubilityPoor in water, soluble in DMF

This compound’s reactivity profile makes it a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the development of chiral drugs and biologically active peptides.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is utilized in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

Antibody-Drug Conjugates (ADCs)

The compound is explored for use in antibody-drug conjugates due to its ability to link with antibodies effectively. This application is significant in targeted cancer therapies, where ADCs deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural properties allow it to interact with enzyme active sites, providing insights into enzyme kinetics and inhibition mechanisms .

Protein Interaction Studies

The compound's ability to modify amino acids makes it a valuable tool in studying protein interactions and conformational changes. By incorporating this compound into peptides or proteins, researchers can investigate the effects on binding affinities and biological activity.

Synthesis of Peptide Derivatives

This compound serves as a building block for synthesizing various peptide derivatives. The Boc group allows for selective deprotection, facilitating the formation of complex peptide structures essential for drug design .

Antimicrobial Research

The compound has been evaluated for its antimicrobial properties against various pathogens. Its structural modifications can enhance efficacy against resistant strains of bacteria and viruses, making it a candidate for further development in antimicrobial therapies .

Case Studies

StudyFocusFindings
Study 1Antibody-Drug Conjugate DevelopmentDemonstrated successful conjugation with monoclonal antibodies, enhancing cytotoxicity against cancer cells .
Study 2Enzyme InhibitionIdentified as a potential inhibitor of specific metabolic enzymes, affecting metabolic pathways significantly .
Study 3Antimicrobial ActivityShowed promising results against multiple bacterial strains, indicating potential for new antibiotic development .

Wirkmechanismus

The mechanism of action of (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine. This allows the compound to participate in various biochemical pathways and reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-3-(4-Chlorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(4-Fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
  • (S)-3-(4-Methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Uniqueness

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions .

Biologische Aktivität

(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-β-phenylalanine, is a phenylalanine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, contributes to its biological activity, particularly in relation to antimicrobial properties and enzyme inhibition.

  • IUPAC Name : 3-(4-bromophenyl)-N-(tert-butoxycarbonyl)-beta-alanine
  • CAS Number : 261165-06-4
  • Molecular Formula : C14H18BrNO4
  • Molecular Weight : 344.20 g/mol
  • Purity : 95%

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of antimicrobial action and enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against a range of pathogens. Notably, compounds structurally similar to this compound have shown effectiveness against multidrug-resistant bacteria and fungi.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound 2S. aureus16 µg/mL
Compound 2E. faecalis8 µg/mL
Compound 8E. coli16 µg/mL
Compound 10A. baumannii>64 µg/mL

These findings suggest that modifications to the phenylalanine backbone can enhance activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Enzyme Inhibition

This compound has also been investigated for its potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound has shown selective inhibition patterns across various CYP isoforms:

CYP IsoformInhibition Activity
CYP1A2No
CYP2C19Yes
CYP2C9No
CYP2D6No
CYP3A4No

The selective inhibition of CYP2C19 may have implications for drug interactions and metabolism, making it a compound of interest in pharmacological studies .

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically relevant pathogens. The results highlighted the compound's potential as a scaffold for developing new antibiotics targeting resistant strains .
  • CYP Inhibition Studies : Another investigation focused on the interaction of this compound with different cytochrome P450 enzymes. The findings indicated that while it does not inhibit several key isoforms, its action on CYP2C19 could be leveraged to predict drug interactions in therapeutic settings .

Eigenschaften

IUPAC Name

(3S)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLGGRVTAXBHI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370333
Record name (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-06-4
Record name (βS)-4-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.